molecular formula C12H12N2O2 B188261 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid CAS No. 6052-68-2

1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid

Cat. No.: B188261
CAS No.: 6052-68-2
M. Wt: 216.24 g/mol
InChI Key: FSNCEEGOMTYXKY-UHFFFAOYSA-N
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Description

1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid is a member of the class of beta-carbolines that is 1,2,3,4-tetrahydro-beta-carboline substituted at position 3 by a carboxy group. It has a role as a plant metabolite, a rat metabolite, a human urinary metabolite and a human xenobiotic metabolite. It is a beta-carboline alkaloid, an aromatic amino acid and an alpha-amino acid.
L-1, 2, 3, 4-Tetrahydro-beta-carboline-3-carboxylic acid, also known as 3-carboxy-1, 2, 3, 4-tetrahydro-2-carboline or ccris 6486, belongs to the class of organic compounds known as beta carbolines. Beta carbolines are compounds containing a 9H-pyrido[3, 4-b]indole moiety. L-1, 2, 3, 4-Tetrahydro-beta-carboline-3-carboxylic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, L-1, 2, 3, 4-tetrahydro-beta-carboline-3-carboxylic acid is primarily located in the cytoplasm. Outside of the human body, L-1, 2, 3, 4-tetrahydro-beta-carboline-3-carboxylic acid can be found in garden tomato (var. ). This makes L-1, 2, 3, 4-tetrahydro-beta-carboline-3-carboxylic acid a potential biomarker for the consumption of this food product.

Mechanism of Action

Target of Action

The primary target of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, also known as 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid, is the estrogen receptor . This receptor plays a crucial role in many biological processes, including the regulation of the menstrual cycle and reproductive development.

Mode of Action

This compound acts as an inhibitor and degrader of estrogen receptors . It binds to the estrogen receptor, preventing the receptor from activating the transcription of estrogen-responsive genes. This results in a decrease in the production of proteins that are regulated by these genes.

Biochemical Pathways

The inhibition and degradation of estrogen receptors by this compound affect several biochemical pathways. These include pathways involved in ovulatory dysfunction, cancer, endometriosis, osteoporosis, benign prostatic hypertrophy, and inflammation . The downstream effects of these pathway alterations can lead to changes in cell growth and differentiation.

Pharmacokinetics

It is known that the compound has amolecular weight of 216.24 and a density of 1.377g/cm3 . These properties may influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth and differentiation in cells that are responsive to estrogen . This can lead to a decrease in the symptoms of conditions such as endometriosis and benign prostatic hypertrophy.

Properties

IUPAC Name

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10/h1-4,10,13-14H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNCEEGOMTYXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C3=CC=CC=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032096
Record name 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid
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Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid
Source Human Metabolome Database (HMDB)
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CAS No.

6052-68-2, 42438-90-4
Record name 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid
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Record name 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid
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Record name 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid
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Record name (S)-(-)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
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Record name 1,2,3,4-TETRAHYDRO-BETA-CARBOLINE-3-CARBOXYLIC ACID
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Record name L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid
Source Human Metabolome Database (HMDB)
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Melting Point

282 - 284 °C
Record name L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the natural sources of THCA?

A1: THCA has been detected in various foods, including fruits like oranges, lemons, grapefruits [], fish [], meat [], sausages [], soy sauce [, , ], and alcoholic beverages like beer and wine [, ].

Q2: How does THCA form in these food products?

A2: THCA is believed to form through the Pictet-Spengler reaction, a chemical condensation between tryptophan or tryptamine with aldehydes like formaldehyde and acetaldehyde [, ]. These aldehydes can be naturally present or generated during fermentation, processing, and storage of food products.

Q3: Is THCA only found in food, or are there other sources?

A3: While food is a significant source, THCA has also been identified in human urine and milk, suggesting potential endogenous synthesis []. Additionally, a tryptophan glycoconjugate, 1-(1,2,3,4,5-pentahydroxypent-1-yl)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid, structurally related to THCA and formed by the condensation of tryptophan with glucose, was identified in fruit juices and jams [].

Q4: Does THCA have any known biological activities?

A4: Research suggests that THCA might act as an antioxidant and free radical scavenger [, ]. Some studies also suggest potential antithrombotic activity, with THCA demonstrating an inhibitory effect on ADP-induced platelet activation [, ].

Q5: Are there any studies on THCA's effects on the nervous system?

A5: One study found that (-)-(1S,3S)-1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (1S-beta-C), a derivative of THCA, affected neuronal cell death and survival in spinal cord cultures derived from fetal mice, with the effects being stereospecific, maturation-dependent, and partly interleukin-1-dependent []. Another study investigated the neurochemical and drinking effects of THCA and 1-methyl-1,2,3,4-tetrahydro-beta-carboxylic acid in beers and wines [].

Q6: What are the implications of THCA being present in human milk and urine?

A6: The presence of THCA in human milk and urine suggests potential transfer from mother to infant and raises questions about its potential role in human development and health. Further research is needed to understand the implications fully [].

Q7: What is the molecular formula and weight of THCA?

A7: The molecular formula of THCA is C12H12N2O2, and its molecular weight is 216.24 g/mol.

Q8: What analytical techniques are used to identify and quantify THCA?

A8: Various techniques, including high-performance liquid chromatography (HPLC) coupled with fluorescence detection [, ], mass spectrometry (MS) [, , , , ], and nuclear magnetic resonance (NMR) spectroscopy [, ], have been employed for the identification and quantification of THCA in various matrices.

Q9: Have there been any studies on the stability of THCA?

A9: Research shows that THCA's stability can be affected by factors like pH and temperature []. Studies have explored strategies like inclusion complexation with beta-cyclodextrin to enhance THCA's stability and bioavailability [].

Q10: Have any studies investigated the structure-activity relationship of THCA?

A10: Yes, researchers have explored the impact of structural modifications on THCA's activity. For instance, modifying the 2-position of THCA with amino acids significantly enhanced its antithrombotic potency in vitro and in vivo [].

Q11: Are there any known analogs of THCA with similar biological activities?

A11: Several THCA analogs, including those with amino acid modifications [] and conjugates with beta-cyclodextrin [], have been synthesized and investigated for enhanced antithrombotic activity and stability. Additionally, other tetrahydro-β-carboline alkaloids, structurally similar to THCA, have been identified in fruits and exhibit antioxidant and radical scavenging properties [].

Q12: Has there been any research on THCA as a potential drug lead?

A12: While not directly focused on THCA, research on its close analogs, such as (3S)-2-aminoacyltetrahydro-beta-carboline-3-carboxylic acids, highlights the potential of this class of compounds as antithrombotic agents []. Further research is necessary to explore THCA's therapeutic potential fully.

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